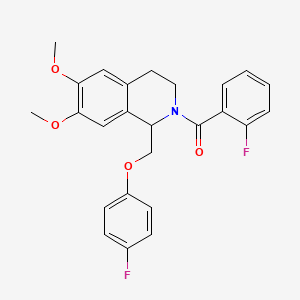![molecular formula C13H12N4O5S B11208352 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208352.png)
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-ニトロフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミドは、ニトロフェニル基、チエノ[3,4-c]ピラゾール環、アセトアミド基を含む独特の構造が特徴の複雑な有機化合物です。
2. 製法
合成経路と反応条件: N-(2-(4-ニトロフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
チエノ[3,4-c]ピラゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより達成できます。
ニトロフェニル基の導入: この手順には、硝酸またはテトラフルオロホウ酸ニトロニウムなどの試薬を使用したニトロ化反応が一般的に含まれます。
アセトアミド基の付加: これは通常、無水酢酸または塩化アセチルを使用したアシル化反応によって行われます。
工業生産方法: この化合物の工業生産には、上記の合成経路の最適化バージョンが含まれる場合があり、スケーラビリティ、収率、コスト効率に重点が置かれます。連続フロー化学や自動反応器の使用などの技術は、生産効率を向上させることができます。
反応の種類:
酸化: ニトロフェニル基は、さらに酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基は、パラジウム触媒を用いた水素ガスなどの試薬を使用してアミンに還元することができます。
置換: この化合物は、特にアセトアミド基で、求核置換反応に参加することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロム。
還元: 炭素担持パラジウムまたは水素化ホウ素ナトリウムを用いた水素ガス。
置換: 塩基性条件下でのハロアルカンまたはハロゲン化アシル。
主な生成物:
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: さまざまな置換アセトアミド。
4. 科学研究における用途
N-(2-(4-ニトロフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの生物活性化合物の可能性について調査されています。
医学: 特に創薬において、潜在的な治療効果について研究されています。
工業: 特定の電子特性または光学特性を持つ先端材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with thiourea, under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Sulfone Group: The thieno[3,4-c]pyrazole intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Acetylation: The final step involves the acetylation of the thieno[3,4-c]pyrazole sulfone intermediate using acetic anhydride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like crystallization or chromatography, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
N-(2-(4-ニトロフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は電子移動反応に関与することができますが、チエノ[3,4-c]ピラゾール環はさまざまな酵素や受容体と相互作用することができます。これらの相互作用は、生物学的経路を調節し、化合物の観測された効果をもたらす可能性があります。
類似化合物:
酢酸エチル: アセト酢酸基と類似した単純な化合物。
アセチルアセトン: ジケトン構造を持つ別の化合物。
ジケテン: 同様の合成経路で使用される反応性中間体。
独自性: N-(2-(4-ニトロフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミドは、ニトロフェニル基、チエノ[3,4-c]ピラゾール環、アセトアミド基の組み合わせによって独特です。この独特の構造は、酢酸エチルやアセチルアセトンなどの単純な化合物では見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: This compound features a thiazole ring instead of a thieno ring, which can lead to different biological activities and chemical reactivity.
1,3,4-thiadiazole derivatives: These compounds have a similar core structure but differ in the substituents and functional groups, leading to variations in their biological properties and applications.
The uniqueness of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activities.
特性
分子式 |
C13H12N4O5S |
|---|---|
分子量 |
336.33 g/mol |
IUPAC名 |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C13H12N4O5S/c1-8(18)14-13-11-6-23(21,22)7-12(11)15-16(13)9-2-4-10(5-3-9)17(19)20/h2-5H,6-7H2,1H3,(H,14,18) |
InChIキー |
KPQGLGVNTCJLIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11208281.png)

![2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11208286.png)

![7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208301.png)
![N-(2-methoxyphenyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11208315.png)

![1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208328.png)
![1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole](/img/structure/B11208336.png)
![3-bromo-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208346.png)
![[3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](4-chlorophenyl)methanone](/img/structure/B11208348.png)

![7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11208353.png)
